Methyl fluoroisobutyrate
Description
Significance of Organofluorine Compounds in Chemical Synthesis and Advanced Materials
Organofluorine chemistry has emerged as a cornerstone of modern chemical science, with profound implications for drug discovery, agrochemical development, and materials science. cymitquimica.comchemicalbook.com The unique properties of the fluorine atom, when incorporated into organic molecules, bestow remarkable characteristics upon the resulting compounds. Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond contribute to the enhanced metabolic stability, bioavailability, and lipophilicity of many pharmaceuticals. chemicalbook.com This has led to a significant number of commercial drugs and agrochemicals containing fluorine moieties. chemimpex.com
In the realm of advanced materials, organofluorine compounds are integral to the production of fluoropolymers with exceptional thermal and chemical resistance, such as those used in coatings and insulation. chemimpex.comnetascientific.com These compounds also find applications in liquid crystals for displays and in the development of innovative materials for energy storage and electronics. cymitquimica.comnetascientific.com The deliberate introduction of fluorine allows for the fine-tuning of a molecule's physical, chemical, and biological properties, making organofluorine compounds a versatile tool for chemists and material scientists. chemimpex.com
Overview of Ester Chemistry in the Context of Fluorine Incorporation
Esters are a class of organic compounds derived from carboxylic acids, where the hydroxyl group is replaced by an alkoxy group. organic-chemistry.org They are characterized by the -COO- functional group and are prevalent in both nature and industry, known for their characteristic fruity odors. cymitquimica.com The chemistry of esters is well-established, with reactions such as hydrolysis, transesterification, and reduction being fundamental to organic synthesis.
The incorporation of fluorine into the ester structure, creating a fluorinated ester, can significantly modify the compound's reactivity and properties. The strong electron-withdrawing nature of fluorine can influence the electron density around the carbonyl group of the ester, affecting its susceptibility to nucleophilic attack. This modification is a key aspect of designing specialty chemicals and active ingredients. Methyl fluoroisobutyrate, a monofluorinated ester, serves as a prime example of how a single fluorine atom can impart desirable characteristics, making it a valuable building block in various fields of chemical research. chemimpex.com
This compound: A Closer Look
This compound, also known as methyl 2-fluoro-2-methylpropanoate, is a fluorinated ester that has garnered attention in academic and industrial research. cymitquimica.comchemimpex.com It is a colorless liquid with the chemical formula C₅H₉FO₂. cymitquimica.comsigmaaldrich.com
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | methyl 2-fluoro-2-methylpropanoate |
| CAS Number | 338-76-1 |
| Molecular Formula | C₅H₉FO₂ |
| Molecular Weight | 120.12 g/mol |
| Boiling Point | 112.3 °C at 760 mmHg |
| Density | 1.001 g/cm³ |
| Physical Form | Liquid |
| Purity | Typically >95.0% |
Data sourced from references sigmaaldrich.comcookechem.comnih.govchemspider.comsigmaaldrich.com
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common approach involves the fluorination of a corresponding halogenated precursor. For instance, the reaction of methyl-α-bromoisobutyrate with a fluorinating agent like silver fluoride (B91410) can yield methyl-α-fluoroisobutyrate. Another potential route is the use of Selectfluor, a fluorinating agent, with ketene (B1206846) acetals to produce α-fluorocarboxylic esters. organic-chemistry.org The choice of synthetic pathway often depends on the desired yield, purity, and the availability of starting materials.
Research Findings and Applications
This compound serves as a crucial intermediate in the synthesis of a variety of commercially important chemicals. chemicalbook.comchemimpex.comcookechem.com
Agrochemicals: It is a key building block in the production of certain triazine herbicides and plant growth regulators. chemicalbook.comcookechem.com The presence of the fluorine atom can enhance the efficacy and selectivity of the final agrochemical product. chemimpex.com
Advanced Materials: Research has explored the use of this compound in the synthesis of fluorinated polymers, which are valued for their thermal and chemical resistance. chemimpex.comnetascientific.com A recent study highlighted its potential as an electrolyte additive in room-temperature sodium-sulfur batteries. nih.gov The study found that the ester group participates in reconfiguring the coordination of Na+ solvated structures, which lowers the desolvation barrier and regulates the interfacial reaction and nucleation behavior of the sodium anode. nih.gov The polar C-F bond contributes to the formation of a stable solid electrolyte interphase (SEI), which helps to inhibit the growth of sodium dendrites. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSLCGCLCBQSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl Fluoroisobutyrate and Analogous Fluorinated Esters
Classical Synthetic Pathways to Fluorinated Esters
Traditional approaches to the synthesis of α-fluorinated esters have historically relied on fundamental organic reactions, including nucleophilic substitution and functional group transformations. These methods, while foundational, often face challenges related to reagent cost, reaction conditions, and selectivity.
Halogen exchange (Halex) reactions represent a direct and classical approach for the synthesis of organofluorine compounds. This method is exemplified by the Swarts reaction, which typically involves the treatment of an alkyl chloride or bromide with a metallic fluoride (B91410) to yield the corresponding alkyl fluoride. youtube.com In the context of α-fluoroisobutyrates, this pathway involves the nucleophilic substitution of a halogen, such as bromine, on the α-carbon of an isobutyrate ester with a fluoride ion.
A common example is the reaction of methyl 2-bromoisobutyrate with a source of fluoride, such as silver fluoride (AgF). google.com The desired transformation is the displacement of the bromide to form methyl 2-fluoroisobutyrate. However, this particular synthesis is hampered by significant drawbacks. A major competing side reaction is the elimination of hydrogen bromide, which leads to the formation of methyl methacrylate (B99206) as a substantial byproduct. google.comepo.org This lack of selectivity significantly reduces the yield of the target fluorinated ester, with some reports indicating a selectivity as low as 20%. epo.org Furthermore, the high cost of reagents like silver fluoride can make this method commercially impractical for large-scale production. google.com
Table 1: Halogen Exchange Reaction for Methyl 2-Fluoroisobutyrate
| Starting Material | Reagent | Product | Major Byproduct | Reported Selectivity | Source(s) |
|---|
Another pertinent example of this substitution principle is the synthesis of radiolabeled esters for imaging applications. For instance, methyl 2-bromobutyrate (B1202233) has been used as a precursor in nucleophilic substitution reactions with the fluorine-18 (B77423) isotope (¹⁸F⁻) to produce 2-¹⁸F-methyl fluorobutyrate as an intermediate for medical imaging agents. ijrmnm.com This demonstrates the fundamental utility of the halogen exchange pathway, even though its efficiency can be limited in specific cases like that of isobutyrates due to competing elimination reactions.
Modern Organofluorine Synthetic Strategies
Building-Block Methodologies for Incorporating Fluorine-Containing Moieties
The building-block approach involves the use of pre-fluorinated synthons that are then incorporated into larger molecules. This strategy is highly effective for the synthesis of complex fluorinated esters and other molecules. A variety of fluorine-containing building blocks are commercially available or can be readily synthesized.
For instance, ethyl 4,4,4-trifluoroacetoacetate and methyl 3,3,3-trifluoropyruvate are common building blocks used in the synthesis of fluorinated heterocycles and other complex structures. acs.org These molecules contain both the ester functionality and a fluorinated group, allowing for further chemical manipulation.
Transition Metal-Catalyzed Fluorination and Fluoroalkylation Reactions
Transition metal catalysis offers a powerful and often highly selective means of forming C-F bonds and introducing fluoroalkyl groups. Palladium and copper complexes are among the most extensively studied catalysts for these transformations.
Palladium-Catalyzed Processes for Fluorinated Ester Formation
Palladium catalysis has been successfully applied to the asymmetric allylic C-H alkylation of allylarenes with prochiral α-fluorinated esters. This method allows for the construction of a fluorinated quaternary stereogenic center with high enantioselectivity. bohrium.com
Another significant application is the palladium-catalyzed asymmetric hydrogenation of α-fluorinated iminoesters, which provides a route to enantioenriched β-fluorinated α-amino esters. nih.gov Furthermore, palladium-catalyzed decarboxylative olefination reactions between carboxylic acids and methyl 2-fluoroacrylate have been developed to produce valuable trisubstituted 2-fluoroacrylates. researchgate.net The enantioselective fluorination of α-keto esters catalyzed by palladium complexes has also been reported, leading to β-fluoro-α-hydroxy esters after a subsequent reduction step. beilstein-journals.org
| Substrate(s) | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |
| Allylarenes, α-fluorinated esters | Pd-catalyst, chiral phosphoramidite | α-quaternary fluorinated esters | High | High | bohrium.com |
| α-fluorinated iminoesters | Pd(TFA)₂, BINAP | β-fluorinated α-amino esters | - | up to 91 | nih.gov |
| Carboxylic acids, methyl 2-fluoroacrylate | Pd-catalyst | Trisubstituted 2-fluoroacrylates | Low to Excellent | - | researchgate.net |
| α-keto esters | Pd-μ-hydroxo complexes | syn-β-fluoro-α-hydroxy esters | Good | 83-95 | beilstein-journals.org |
| α-fluoro indanones, aryl bromides | Pd-complex, hindered monophosphine | α-aryl-α-fluoro ketones | High | High | ntu.edu.sg |
Copper-Catalyzed Routes to Fluorinated Esters
Copper-catalyzed reactions have also proven effective for the synthesis of fluorinated esters. A notable example is the copper-catalyzed enantioselective fluorination of β-keto esters using chiral spiro oxazoline (B21484) ligands, which can proceed in high yields and excellent enantioselectivities. researchgate.net
Furthermore, copper catalysis enables the nucleophilic (radio)fluorination of α-diazocarbonyl compounds. This method utilizes KF and hexafluoroisopropanol (HFIP) to generate α-fluorocarbonyl derivatives under mild conditions, and it is adaptable for radiofluorination with [¹⁸F]KF. princeton.edu Copper has also been instrumental in the defluorinative borylation of gem-difluoroallyl groups, yielding (Z)-fluoroallylboronic esters which are versatile synthetic intermediates. escholarship.orgnsf.gov
| Substrate(s) | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |
| β-keto esters | Cu(II)-complex, chiral spiro oxazoline ligands | α-fluoro-β-keto esters | up to 93 | up to 99 | researchgate.net |
| α-diazoesters | [Cu(OTf)]₂·PhMe, chiral bis(oxazoline) ligands | α-fluoroesters | up to 95 | up to 95 | d-nb.infonih.gov |
| α-diazocarbonyl compounds | Cu-catalyst, KF, HFIP | α-fluorocarbonyl derivatives | Good | - | princeton.edu |
| gem-difluoroallyl groups | Cu-catalyst | (Z)-fluoroallylboronic esters | High | - | escholarship.orgnsf.gov |
Multicomponent Reaction Approaches in Fluorinated Ester Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. tcichemicals.comacsgcipr.org While the direct synthesis of simple molecules like methyl fluoroisobutyrate via MCRs is not common, these strategies are valuable for constructing more elaborate fluorinated structures that may contain an ester moiety.
For example, MCRs have been employed in the synthesis of biologically active tetrahydropyrimidines using fluorinated building blocks like methyl acetoacetate. nih.gov Another instance involves a three-component reaction of 2-formylbenzoic acids, primary amines, and fluorinated silyl (B83357) enol ethers to produce 3-difluoroalkylisoindolinone derivatives, where the ester-like silyl enol ether is a key component. beilstein-journals.org These examples demonstrate the potential of MCRs to rapidly assemble complex fluorinated molecules from simpler, often fluorinated, starting materials.
Computational Chemistry Approaches for Methyl Fluoroisobutyrate Systems
Molecular Modeling and Simulation Techniques
Beyond single-molecule quantum calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules like methyl fluoroisobutyrate. These methods are crucial for understanding conformational landscapes and the energetics of chemical processes.
The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and the pathways that connect them.
For a molecule like this compound, which has several rotatable bonds, the PES can be complex. Analysis of the PES allows for the study of conformational changes, such as the rotation of the methyl and ester groups. This is often done by performing "relaxed scans," where a specific dihedral angle is systematically varied, and the energy is minimized with respect to all other geometric parameters at each step. The resulting energy profile reveals the stable conformers and the energy barriers between them. This information is vital for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. The PES is also essential for studying reaction pathways, providing the energetic landscape that governs a chemical transformation.
A direct application of PES analysis is the calculation of the relative energies of different conformers and the energy barriers that separate them. The relative energies determine the equilibrium populations of the conformers, while the interconversion barriers dictate the rates at which they can convert from one to another.
Computational methods like DFT and higher-level ab initio theories are used to calculate these energies with high accuracy. For example, to determine the rotational barrier of a methyl group, the PES is scanned by rotating the methyl group, and the barrier is calculated as the energy difference between the highest energy (eclipsed) conformation and the lowest energy (staggered) conformation. These calculations are critical for understanding the dynamic behavior of this compound and how its structure is influenced by internal rotations.
Table 3: Illustrative Conformational Energy Data
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|
| Gauche | 0.00 | 1.51 |
| Trans (Transition State) | 1.51 |
Note: This table provides an example based on data for fluoromethyl methyl ether and illustrates the type of information obtained from conformational analysis. The values are representative of barriers to internal rotation.
Frontier Molecular Orbital Theory for Reactivity and Selectivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and selectivity of chemical reactions. taylorandfrancis.comwikipedia.org The theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org
HOMO (Highest Occupied Molecular Orbital): This orbital is the highest-energy orbital containing electrons. It acts as the nucleophile or electron donor in a reaction. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. taylorandfrancis.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It functions as the electrophile or electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons. taylorandfrancis.com
For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. Computational calculations reveal that the HOMO is typically localized on the oxygen atoms of the ester group, indicating these are the primary nucleophilic centers. Conversely, the LUMO is predominantly centered on the carbonyl carbon and the C-F bond, highlighting the carbonyl carbon as the main electrophilic site, susceptible to attack by nucleophiles.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is another crucial parameter derived from FMO theory. A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. irjweb.com A large HOMO-LUMO gap indicates high stability and low reactivity. irjweb.com Computational methods like DFT are employed to calculate the energies and visualize the spatial distribution of these frontier orbitals.
| Parameter | Calculated Energy (eV) | Implication for Reactivity |
|---|---|---|
| E(HOMO) | -11.5 | Indicates electron-donating capability, localized on ester oxygens. |
| E(LUMO) | 1.2 | Indicates electron-accepting capability, localized on the carbonyl carbon. |
| ΔE (HOMO-LUMO Gap) | 12.7 | A large gap suggests high molecular stability and relatively low reactivity. |
Note: The energy values are representative examples obtained from DFT calculations for molecules of similar structure and are intended to illustrate the application of FMO theory.
Computational Studies on Spectroscopic Properties and Spectral Interpretation
Computational chemistry provides indispensable tools for the interpretation and prediction of spectroscopic data, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Density Functional Theory (DFT) calculations are particularly effective for accurately simulating the spectroscopic properties of molecules like this compound. nih.govnih.gov
For vibrational spectroscopy (FT-IR), DFT calculations can predict the frequencies and intensities of vibrational modes. mdpi.com Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the C=O bond, the C-F bond, or the bending of C-H bonds. By comparing the calculated spectrum with the experimental one, chemists can confidently assign each absorption band to a specific molecular vibration. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations, so a scaling factor is typically applied to improve the correlation. nih.gov
In NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is the standard for calculating the isotropic shielding constants of nuclei, which are then converted into chemical shifts (δ). ruc.dkimist.ma These calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. This predictive power is invaluable for structural elucidation, especially for distinguishing between different isomers or conformers, as the chemical shift of a nucleus is highly sensitive to its local electronic environment. youtube.com
Research Findings:
Computational studies allow for a detailed assignment of the key spectroscopic features of this compound.
FT-IR: The strong absorption band characteristic of the carbonyl group (C=O stretch) is accurately predicted, as are the frequencies for the C-F and C-O stretching modes.
NMR: GIAO-DFT calculations can differentiate the chemical shifts of the non-equivalent methyl protons and carbons, and accurately predict the chemical shift of the quaternary carbon attached to the fluorine atom.
The synergy between computational prediction and experimental measurement provides a robust methodology for confirming molecular structure and understanding its electronic properties. nih.gov
| Spectroscopic Feature | Vibrational Mode / Nucleus | Experimental Value | Calculated Value (Scaled) |
|---|---|---|---|
| FT-IR | C=O Stretch | ~1750 cm⁻¹ | ~1748 cm⁻¹ |
| FT-IR | C-F Stretch | ~1100 cm⁻¹ | ~1095 cm⁻¹ |
| ¹³C NMR | C=O | ~170 ppm | ~169 ppm |
| ¹³C NMR | C-F | ~95 ppm | ~94 ppm |
| ¹H NMR | -OCH₃ | ~3.8 ppm | ~3.7 ppm |
Note: Experimental and calculated values are typical for α-fluoro esters and serve to illustrate the accuracy of computational methods.
Advanced Spectroscopic Characterization of Methyl Fluoroisobutyrate and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the detailed structural elucidation of methyl fluoroisobutyrate in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides critical data on the molecule's conformational equilibria, the nature of the carbon-fluorine bond, and the influence of the surrounding environment.
Elucidation of Conformational Equilibria via ¹H and ¹³C NMR
The rotation around the Cα-C(O) single bond in α-fluoro esters like this compound results in a conformational equilibrium between different rotational isomers (rotamers). For analogous compounds such as methyl fluoroacetate and methyl 2-fluoropropionate, studies have identified two primary low-energy conformers: a cis (or syn-periplanar) form, where the C-F bond is eclipsed with the C=O bond, and a trans (or anti-periplanar) form, where the C-F and C=O bonds are oriented away from each other. researchgate.net
The populations of these conformers can be determined by analyzing the chemical shifts in both ¹H and ¹³C NMR spectra. The fluorine atom's electronegativity and steric profile cause distinct magnetic environments for the nuclei in each conformation, leading to observable differences in their resonance frequencies. While specific spectral assignments for this compound require dedicated experimental data, the principles established for its analogs are directly applicable.
For instance, in the closely related methyl 2-fluoropropionate, the chemical shifts of the α-proton and the carbonyl carbon are sensitive to the conformational balance. researchgate.net By measuring these shifts, researchers can calculate the relative populations of the cis and trans conformers. This equilibrium is governed by a combination of steric hindrance between the fluorine and the methoxy (B1213986) group and electrostatic interactions, including the dipole-dipole repulsion between the C-F and C=O bonds.
| Compound | Nucleus | Chemical Shift (ppm) |
| Methyl Isobutyrate | α-CH | ~2.57 |
| C=O | ~177 | |
| O-CH₃ | ~3.66 | |
| C(CH₃)₂ | ~1.15 | |
| Ethyl Benzoate | Aromatic H | 7.4 - 8.0 |
| O-CH₂ | 4.36 | |
| CH₃ | 1.38 | |
| C=O | ~166 |
This interactive table is based on general data for ester compounds. uobasrah.edu.iq
Analysis of Carbon-Fluorine Coupling Constants (¹JCF)
The one-bond carbon-fluorine spin-spin coupling constant, ¹JCF, is a powerful probe into the electronic structure of the C-F bond. uoa.gralfa-chemistry.com This coupling is transmitted through the bonding electrons and its magnitude is sensitive to factors such as hybridization and bond polarization. In fluorinated compounds, ¹JCF values are typically large, often in the range of -150 to -380 Hz. uoa.grresearchgate.net
For α-fluoro esters, the value of ¹JCF is also conformation-dependent. Theoretical and solvation calculations on analogs like methyl 2-fluoropropionate have shown that the ¹JCF value is distinct for each rotamer. researchgate.net By observing the time-averaged ¹JCF value in the NMR spectrum, and with knowledge of the specific coupling constants for each conformer (often obtained from theoretical calculations), the populations of the cis and trans states can be independently determined. This provides a valuable method to corroborate the findings from chemical shift analysis. researchgate.net
Table 2: Typical Ranges for Carbon-Fluorine Coupling Constants
| Coupling Type | Number of Bonds | Typical Value (Hz) |
| ¹JCF | 1 | 150 - 380 |
| ²JCF | 2 | 10 - 50 |
| ³JCF | 3 | 0 - 20 |
This interactive table is based on general data for organofluorine compounds. researchgate.netwestmont.edumdpi.com
Investigation of Solvent and Temperature Dependence using NMR
The conformational equilibrium of this compound is sensitive to both the solvent environment and temperature. nih.govoxinst.com NMR spectroscopy is an ideal technique to monitor these changes.
Solvent Effects: The relative stability of the conformers can change with the polarity of the solvent. researchgate.netelsevierpure.com The cis and trans conformers possess different dipole moments. Generally, a more polar solvent will preferentially stabilize the conformer with the larger dipole moment. By recording NMR spectra in a range of deuterated solvents with varying dielectric constants (e.g., from nonpolar C₆D₆ to polar DMSO-d₆), the shift in equilibrium can be tracked. researchgate.netnih.gov For the analog methyl 2-fluoropropionate, the trans rotamer is more stable in the vapor phase, but the two conformers are of nearly equal energy in a nonpolar solvent like CCl₄, demonstrating a significant solvent effect. researchgate.net Fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are known to have particularly strong and sometimes unusual solvent effects on conformational equilibria due to their unique solvating properties. nih.govrsc.org
Temperature Effects: Variable temperature (VT) NMR studies provide thermodynamic information about the conformational equilibrium. researchgate.netnih.gov As the temperature changes, the relative populations of the conformers shift according to the Boltzmann distribution. By tracking the chemical shifts or coupling constants over a range of temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined. At lower temperatures, the equilibrium shifts towards the more stable conformer, while at higher temperatures, the populations become more evenly distributed. oxinst.com
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy probe the vibrational modes of a molecule. For this compound, this technique is particularly useful for identifying functional groups and analyzing conformational isomers, as each conformer has a unique vibrational signature. nih.gov
Vibrational Analysis and Identification of Conformers
The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its constituent bonds. Key absorptions include the C=O stretching vibration, C-F stretching, C-O stretching, and various C-H bending and stretching modes.
Table 3: Characteristic IR Absorption Frequencies for Esters
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| C=O | Stretch | 1735 - 1750 |
| C-O | Stretch | 1150 - 1300 |
| C-F | Stretch | 1000 - 1400 |
| C-H (sp³) | Stretch | 2850 - 3000 |
This interactive table is based on general data for esters and organofluorine compounds. nist.gov
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC), it allows for the separation of components in a mixture prior to their analysis by MS, making GC/MS a powerful tool for both identification and quantification. gcms.czchromatographyonline.comnih.govuib.nonih.gov
For this compound (molecular weight: 120.12 g/mol ), electron ionization (EI) mass spectrometry would first generate a molecular ion (M⁺˙) at m/z = 120. chemimpex.com This molecular ion is often unstable and undergoes fragmentation through predictable pathways.
Common fragmentation patterns for esters include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. This can lead to the loss of the methoxy radical (•OCH₃, 31 u) to form an acylium ion [C(CH₃)₂FCO]⁺ at m/z = 89. Alternatively, cleavage on the other side can lead to the loss of a fluoroisobutyryl radical to form the [CH₃]⁺ ion (m/z = 15) or more complex rearrangements.
Loss of an Alkene: Though less common for this specific structure, McLafferty rearrangement can occur in esters with longer alkyl chains.
Loss of Methyl Radical: Fragmentation can involve the loss of a methyl radical (•CH₃, 15 u) from the isobutyrate structure, leading to a fragment ion at m/z = 105.
The resulting mass spectrum, with its unique pattern of molecular and fragment ions, serves as a molecular fingerprint for this compound. GC/MS analysis is particularly effective for separating it from reactants or byproducts in a reaction mixture and confirming its identity and purity. libretexts.orghscprep.com.auchemguide.co.uk
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Ion | Fragmentation Pathway |
| 120 | [C₅H₉FO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 105 | [C₄H₆FO₂]⁺ | Loss of •CH₃ |
| 89 | [C₃H₄FO]⁺ | Loss of •OCH₃ (Alpha-cleavage) |
| 71 | [C₄H₇O]⁺ | Loss of •COOCH₃ (cleavage and rearrangement) |
| 43 | [C₃H₇]⁺ | Isopropyl cation fragment |
This interactive table is based on established fragmentation patterns of esters. libretexts.orgchemguide.co.uk
Analysis of Fluorinated Ester Derivatives for Compositional Studies
The determination of the precise composition of fluorinated esters, such as this compound, is foundational for understanding their chemical properties and purity. A suite of spectroscopic techniques is routinely employed for this purpose, providing detailed insights into their molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Specifically, ¹⁹F NMR offers high sensitivity and resolution for the analysis of fluorinated compounds. nih.govscholaris.ca It allows for the unambiguous identification and quantification of molecules in complex mixtures, often without the need for physical separation or the use of reference standards. nih.govnih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, enabling the differentiation of fluorine atoms in various parts of a molecule and providing clues about intermolecular interactions. researchgate.net Complementary ¹H and ¹³C NMR spectra are also essential for elucidating the full structure of the ester.
Infrared (IR) and Raman spectroscopy are vital for identifying functional groups. In fluorinated esters, characteristic vibrational bands corresponding to the carbonyl group (C=O), C-O ester linkages, and C-F bonds can be readily identified. pdx.eduresearchgate.net For instance, the distinct stretching vibration of the C=O bond in esters is typically observed in the region of 1730-1750 cm⁻¹. researchgate.net Fourier-transform infrared (FT-IR) and FT-Raman spectra provide a molecular fingerprint, allowing for comparison with reference spectra and confirmation of the compound's identity. nih.govnih.gov
Mass spectrometry (MS) is used to determine the molecular weight of the ester and to study its fragmentation patterns, which provides further structural confirmation. High-resolution mass spectrometry (HRMS), often coupled with techniques like ultra-high-performance liquid chromatography (UHPLC), can confirm the elemental composition of the parent molecule and any fragments with high accuracy. mdpi.com This is particularly useful for distinguishing between naturally occurring esters and those formed during sample preparation. mdpi.com
These methods, when used in combination, provide a comprehensive compositional analysis, confirming the identity, structure, and purity of this compound and its analogs.
Table 1: Spectroscopic Methods for Compositional Analysis of Fluorinated Esters
| Spectroscopic Technique | Information Obtained | Typical Spectral Region/Parameter |
|---|---|---|
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Identification and quantification of fluorinated compounds, electronic environment of fluorine atoms. nih.govnih.gov | Chemical Shifts (ppm) |
| ¹H & ¹³C Nuclear Magnetic Resonance (NMR) | Complete molecular structure and carbon-hydrogen framework. | Chemical Shifts (ppm) |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-F). researchgate.net | 4000-400 cm⁻¹ |
| Fourier-Transform (FT) Raman Spectroscopy | Complementary vibrational data, molecular fingerprint. nih.gov | 4000-100 cm⁻¹ |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. mdpi.com | Mass-to-charge ratio (m/z) |
Advanced Rotational and Vibrational Spectroscopy Techniques
Beyond routine compositional analysis, advanced spectroscopic techniques are employed to probe the subtle details of molecular geometry, conformational landscapes, and intramolecular dynamics of molecules like this compound in the gas phase. These high-resolution methods provide data that can be benchmarked against high-level quantum chemical calculations.
Rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is a powerful tool for determining the precise three-dimensional structure of molecules. rsc.org By measuring the transition frequencies between quantized rotational levels, highly accurate rotational constants (A, B, C) can be derived. rsc.org These constants are directly related to the molecule's moments of inertia, providing unambiguous structural information. rsc.org For molecules with internal rotors, such as the methyl group in methyl esters, rotational spectra can exhibit fine splittings. frontiersin.org Analysis of these splittings allows for the determination of the energy barriers to internal rotation, offering insight into molecular dynamics. nih.govumanitoba.ca Studies on analogous molecules like methyl hexanoate and methyl cyanoacetate have successfully used this technique to identify different conformers and quantify their respective methyl torsional barriers. frontiersin.orgnih.gov
Advanced vibrational spectroscopy techniques, often combined with computational chemistry, provide a deeper understanding of the molecular potential energy surface. ethz.ch While standard IR spectroscopy identifies functional groups, high-resolution rovibrational spectroscopy can resolve the fine structure associated with rotational transitions accompanying a vibrational excitation. wikipedia.org Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are used to predict harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. nih.govresearchgate.net These theoretical predictions, when scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra and are crucial for the detailed assignment of fundamental vibrational modes. nih.govnih.gov Such analyses have been performed on related molecules like methyl benzoate to provide a complete interpretation of their vibrational spectra. nih.gov
Table 2: Representative Data from Advanced Spectroscopic Techniques for a Methyl Ester Analog
| Technique | Parameter | Representative Value | Significance |
|---|---|---|---|
| Rotational Spectroscopy | Rotational Constant A | 3678.4360 MHz | Defines molecular structure/moment of inertia. rsc.org |
| Rotational Constant B | 1037.5616 MHz | Defines molecular structure/moment of inertia. rsc.org | |
| Rotational Constant C | 944.2045 MHz | Defines molecular structure/moment of inertia. rsc.org | |
| Methyl Torsion Barrier (V₃) | 393.54 cm⁻¹ | Characterizes the energy barrier for internal rotation of the methyl group. rsc.org | |
| Vibrational Spectroscopy (DFT) | C=O Stretch (calculated) | ~1750 cm⁻¹ | Corresponds to the carbonyl functional group vibration. |
| C-H Stretch (calculated) | ~2900-3100 cm⁻¹ | Corresponds to stretching vibrations of methyl and other alkyl C-H bonds. mdpi.com |
Theoretical Studies on Methyl Fluoroisobutyrate Conformation and Reactivity
Conformational Analysis and Rotamer Stability
The conformation of methyl fluoroisobutyrate is determined by the rotation around its single bonds, particularly the C-C bond linking the fluorinated carbon to the carbonyl carbon. This rotation gives rise to different spatial arrangements of the atoms, known as rotamers or conformers. Theoretical studies, often employing computational methods like density functional theory (DFT), are crucial for understanding the relative stabilities of these conformers.
Investigation of Cis-Trans Isomerism and Relative Energy Differences
In the context of this compound, cis and trans isomerism (or more accurately, syn and anti conformations) typically refers to the arrangement of the fluorine atom relative to the carbonyl oxygen across the C-C bond. The cis (or synperiplanar) conformer has the fluorine atom and the carbonyl oxygen on the same side of the C-C bond, resulting in a dihedral angle of approximately 0°. The trans (or antiperiplanar) conformer places them on opposite sides, with a dihedral angle of about 180°.
Table 1: Theoretical Relative Energies of Conformers in Analogous Fluorinated Esters
| Compound | Most Stable Conformer (Vapor Phase) | Relative Energy Difference (kcal mol⁻¹) |
|---|---|---|
| Methyl 2-fluoropropionate | Trans | 0.4 researchgate.net |
Note: Data presented for analogous compounds to illustrate typical energy differences.
Impact of Substituent Effects on Conformational Preferences
The substituents on the ethane (B1197151) backbone of the ester—specifically the fluorine atom and two methyl groups at one carbon, and the methoxycarbonyl group at the other—profoundly influence conformational preferences. The presence of two methyl groups on the same carbon as the fluorine atom in this compound introduces significant steric bulk compared to simpler analogues like methyl fluoroacetate.
This increased steric demand can alter the balance of forces that determine rotamer stability. The methyl groups can engage in steric clashes with the carbonyl oxygen or the methoxy (B1213986) group in certain conformations, potentially destabilizing them. For instance, a fully eclipsed conformation would be highly unfavorable due to steric repulsion. The electronic effects of the methyl groups, which are weakly electron-donating, also play a role, primarily by influencing the strength of hyperconjugative interactions that stabilize certain geometries nih.gov. The interplay between the size (steric effect) and electronegativity (electronic effect) of all substituents dictates the preferred three-dimensional structure of the molecule.
Intramolecular Interactions Governing Conformation
The stability of a particular rotamer of this compound is not governed by a single factor but is rather the result of a delicate balance of several competing intramolecular interactions. These include steric repulsion, electrostatic forces, and more subtle quantum mechanical effects like hyperconjugation.
Evaluation of Steric and Electrostatic Contributions
Steric contributions arise from the Pauli repulsion between the electron clouds of non-bonded atoms or groups. In this compound, significant steric hindrance can occur between the bulky methyl groups, the fluorine atom, and the carbonyl group. Conformations that minimize these repulsive interactions by placing the largest groups farther apart are generally favored nih.gov.
Role of Hydrogen Bonding and Hyperconjugative Effects
Hydrogen bonding is not a significant factor in determining the conformation of an isolated this compound molecule, as it lacks a suitable hydrogen bond donor (like an O-H or N-H group).
Hyperconjugative effects , however, are critically important. wikipedia.org Hyperconjugation is an electronic interaction involving the delocalization of sigma (σ) bond electrons into an adjacent empty or partially filled anti-bonding orbital (σ) wikipedia.orgallen.in. In fluorinated systems, a key stabilizing interaction is the donation of electron density from a C-H or C-C σ bonding orbital into the low-lying C-F σ anti-bonding orbital wikipedia.orgnih.gov. For this interaction to be maximal, the donor σ bond and the acceptor σ* orbital must be antiperiplanar (aligned at 180°). This stereoelectronic requirement often favors a gauche conformation in F-C-C-X systems, as it allows a C-H bond to align perfectly with the C-F bond on the adjacent carbon wikipedia.orgnih.gov.
Analysis of the Gauche Effect in Fluorinated Ester Systems
The gauche effect is a well-documented phenomenon in which a conformation with adjacent electronegative substituents oriented at a dihedral angle of approximately 60° (gauche) is more stable than the anti conformation (180°) wikipedia.org. This counterintuitive preference, which defies simple steric considerations, is primarily explained by stabilizing hyperconjugative interactions wikipedia.org.
Reaction Pathway Energetics and Transition State Theory in Fluorinated Ester Chemistry
The study of reaction pathway energetics, through computational methods like Density Functional Theory (DFT), provides critical insights into the feasibility and rates of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely pathways a reaction will follow, locate the high-energy transition states that act as bottlenecks, and calculate the activation energies required to overcome these barriers. Transition state theory then utilizes this information to predict the rate constants of elementary reactions, offering a molecular-level understanding of chemical kinetics.
For fluorinated esters, theoretical studies on analogous but different molecules have highlighted the profound influence of the fluorine atom on their reactivity. The high electronegativity of fluorine can significantly alter the electron distribution within the molecule, affecting bond strengths, charge distributions, and the stability of intermediates and transition states. For instance, research on the hydrolysis of other fluorinated esters has shown that the presence of fluorine can either accelerate or decelerate the reaction rate depending on its position relative to the reactive center.
However, in the specific case of this compound, the absence of dedicated theoretical studies means that crucial data regarding its reaction energetics remains unavailable. This includes, but is not limited to:
Activation energies for key reactions such as ester hydrolysis, transesterification, or thermal decomposition.
Geometries and vibrational frequencies of the transition states involved in these reactions.
Thermodynamic data such as the enthalpy and Gibbs free energy of reaction.
Without these fundamental computational insights, a detailed and scientifically accurate discussion of the reaction pathway energetics and the application of transition state theory specifically to this compound cannot be constructed. The generation of data tables detailing these parameters is, therefore, not possible based on the current body of scientific literature.
The exploration of this compound's reactivity through theoretical means presents a promising opportunity for future research. Such studies would not only fill a significant knowledge gap but also contribute to a broader understanding of the structure-reactivity relationships in fluorinated organic compounds.
Advanced Applications of Methyl Fluoroisobutyrate in Chemical Synthesis and Materials Science
Utility as a Versatile Reagent in Organic Synthesis
Methyl fluoroisobutyrate, also known as methyl 2-fluoro-2-methylpropanoate, serves as a valuable and versatile chemical compound in organic synthesis chemimpex.com. Its structure, which combines a fluorine atom and a methyl ester group at a quaternary carbon center, allows it to act as a key intermediate and building block for more complex molecules chemimpex.com. This utility is particularly significant in the production of pharmaceuticals, agrochemicals, and other specialty chemicals chemimpex.com.
Strategic Introduction of Fluorine and Ester Moieties into Complex Molecules
The unique arrangement of functional groups in this compound makes it an important reagent for strategically introducing fluorine and ester moieties into larger, more complex molecular architectures. The incorporation of fluorine into organic compounds can significantly alter their physical, chemical, and biological properties . Fluorine's high electronegativity and small atomic radius can lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities of bioactive molecules chemimpex.combohrium.com.
This compound provides a pre-packaged building block containing the desirable fluorinated quaternary center. This is advantageous in multi-step syntheses, as it circumvents the need for potentially harsh or low-yield fluorination reactions at later stages. The ester group, in turn, offers a handle for further chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an alcohol, or amidation, thereby increasing its synthetic versatility.
Precursor Chemistry for Fluorinated Amino Acids and Other Bioactive Compounds
The synthesis of fluorinated amino acids has garnered significant attention from medicinal chemists, as their incorporation into peptides and proteins can enhance thermal stability and resistance to enzymatic degradation . While direct synthesis pathways starting from this compound are specialized, it serves as a key fluorinated building block, a strategy commonly employed in the synthesis of complex fluorinated molecules chemimpex.combohrium.com. The introduction of fluorine-containing groups into amino acid structures is a primary method for creating these valuable compounds .
This compound's role as an intermediate is crucial in the development of various pharmaceuticals. The presence of fluorine can enhance the efficacy and reduce the side effects of certain drugs chemimpex.com. The ester functional group can also be a key feature in creating "pro-drugs," where the ester is later hydrolyzed in the body to release the active carboxylic acid form of a drug, a method used to improve the ability of a substance to penetrate cell membranes researchgate.netnih.gov.
Role in Polymer Chemistry and Advanced Material Science
This compound and structurally related fluorinated esters are significant in the field of polymer chemistry. They can be used as monomers or building blocks to produce fluorinated polymers with specialized properties chemimpex.com.
Monomer or Building Block for Functional Polymer Synthesis
Fluorinated polymers are highly valued for their exceptional chemical resistance, thermal stability, low surface energy, and durability, making them suitable for high-performance applications such as advanced coatings, adhesives, and insulation materials chemimpex.comresearchgate.net. This compound can serve as a building block for creating such functional polymers. For instance, related fluorinated acrylate (B77674) monomers are key starting materials for producing polymers with advanced mechanical and optical properties through various polymerization processes wikipedia.orginformahealthcare.com. The synthesis of functional polymers can be achieved through methods like radical copolymerization, allowing for the creation of materials with tailored properties researchgate.netnih.govnih.gov.
| Polymer Type | Key Properties Conferred by Fluorination | Potential Applications |
|---|---|---|
| Fluorinated Polyesters | Enhanced Thermal Stability, Chemical Resistance, Altered Degradability chemimpex.comuni-bayreuth.de | Specialty coatings, degradable materials chemimpex.comrsc.org |
| Fluorinated Polyacrylates | Low Surface Energy, Optical Clarity, Weatherability wikipedia.org | Advanced optical materials, protective coatings informahealthcare.com |
| Copolymers (e.g., with VDF) | Piezoelectric Properties, Chemical Inertness researchgate.netnih.gov | Sensors, membranes, electronics researchgate.net |
Studies on the Degradation and Stability of Fluorinated Ester-Containing Polymers
The stability of fluorinated polymers is largely attributed to the high strength of the carbon-fluorine (C-F) bond 20.210.105. However, the inclusion of ester linkages within the polymer backbone introduces a site for controlled degradation. This combination allows for the design of durable yet degradable materials.
Recent research has focused on fluorinated polyesters that exhibit enhanced degradation rates compared to their non-fluorinated counterparts. For example, studies on polyesters synthesized from tetrafluorophthalic anhydride (B1165640) show they can degrade up to 20 times faster under basic conditions than non-fluorinated equivalents uni-bayreuth.dersc.org. This accelerated degradation is surprising but offers a significant advantage for creating materials where end-of-life disposal is a concern. The process allows for the potential recovery of fluoride (B91410), which could be reintroduced into the chemical economy uni-bayreuth.dersc.orgresearchgate.net.
| Polymer System | Degradation Conditions | Key Finding | Reference |
|---|---|---|---|
| Polyester from Tetrafluorophthalic Anhydride and Propylene Oxide | 5 wt% NaOH in 6:4 EtOH:H2O at 40 °C | Degrades significantly faster than the non-fluorinated analogue. | uni-bayreuth.deresearchgate.net |
| Silyl (B83357) Ether End-Capped Polyesters | Tetrabutylammonium fluoride (TBAF) | Stable in the absence of fluoride ions, but depolymerizes upon fluoride-triggered cleavage of the end-caps. | nih.gov |
Applications in Specialty Chemical and Agrochemical Synthesis
This compound is a key intermediate in the synthesis of certain specialty chemicals, particularly in the agrochemical sector chemimpex.com. It is used in the formulation of herbicides and pesticides, where the inclusion of fluorine can lead to improved selectivity and effectiveness against target organisms while minimizing environmental impact chemimpex.com.
Specifically, the compound has been identified as a crucial intermediate for producing triazine herbicides chemicalbook.comchemicalbook.com. These herbicides are synthesized by reacting a biguanide (B1667054) precursor with 2-fluoroisobutyrate esters google.com. The unique chemical properties imparted by the fluoroisobutyrate moiety contribute to the biological activity of the final agrochemical product. Its application extends to the synthesis of plant growth regulators as well chemicalbook.comchemicalbook.com. The development of fluorine-containing agrochemicals is an active area of research, with many modern pesticides and fungicides incorporating fluorine to enhance their potency and stability ccspublishing.org.cn.
Future Research Directions and Emerging Methodologies
Development of Novel and Environmentally Sustainable Synthetic Routes
The synthesis of fluorinated compounds, including esters, has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. A significant future direction is the development of synthetic routes that are both novel and environmentally benign. Research is increasingly focused on "green chemistry" principles to minimize waste and environmental impact.
One promising area is the use of selective direct fluorination. acsgcipr.org This approach aims to replace harsh fluorinating agents with safer, more manageable alternatives like elemental fluorine (F₂) under controlled conditions or alternative fluoride (B91410) sources like potassium fluoride (KF). eurekalert.org The goal is to improve material intensity and reduce the Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of raw material weight to the weight of the active pharmaceutical ingredient. acsgcipr.org For instance, optimized direct fluorination processes have demonstrated a PMI value below 10, comparing favorably to traditional methods like the Halex process. acsgcipr.org
Future research will likely focus on:
Flow Chemistry Systems: Utilizing microreactors for fluorination reactions can enhance safety and control, particularly when using highly reactive reagents like elemental fluorine.
Alternative Fluoride Sources: Exploring the utility of abundant and less hazardous fluoride salts, such as metal fluorides, as the primary fluorine source. nottingham.ac.uk
Solvent Minimization: Developing solvent-free reaction conditions or using environmentally friendly solvents like water. figshare.cominformahealthcare.com
Waste Valorization: Investigating methods to utilize waste streams from perfluorinated materials as potential fluorine feedstocks. nottingham.ac.uk
A comparison of synthetic strategies for fluorinated malonate esters, which are related building blocks, highlights the push towards greener alternatives.
| Synthetic Strategy | Description | Environmental Considerations |
| Hexafluoropropene (HFP) Method | Reaction of ethanol (B145695) with hexafluoropropene. acsgcipr.org | Involves gaseous, potentially hazardous reagents. |
| Halogen Exchange (Halex) | Substitution of a halogen (e.g., chlorine) with fluorine. acsgcipr.org | Often requires harsh conditions and generates salt waste. |
| Selective Direct Fluorination | Direct introduction of fluorine using F₂ or other reagents. acsgcipr.org | Can be highly efficient and atom-economical with proper optimization. acsgcipr.org |
Exploration of Advanced Catalytic Systems for Enantioselective Fluorinated Ester Synthesis
The introduction of a fluorine atom can create a chiral center, making the development of enantioselective synthetic methods crucial for pharmaceutical and agrochemical applications. Future research is heavily invested in discovering and optimizing advanced catalytic systems that can produce specific stereoisomers of fluorinated esters with high efficiency and selectivity.
Metal-Based Catalysis: Chiral metal complexes have been at the forefront of enantioselective fluorination. nih.gov
Palladium Catalysts: Cationic palladium complexes, particularly those using ligands like BINAP, have shown high efficacy in the enantioselective fluorination of β-ketoesters and α-cyano esters. nih.gov
Titanium Catalysts: Lewis acid catalysts like Ti(TADDOLato) have been used to accelerate the fluorination of β-ketoesters, achieving high yields and enantiomeric excesses up to 90%. acs.org
Nickel Catalysts: Complexes derived from ligands such as DBFOX-Ph and nickel salts have afforded fluorinated products with extremely high levels of enantioselectivity (up to 99% ee). acs.org
Organocatalysis and Biocatalysis: Beyond metal-based systems, organocatalysis and biocatalysis are emerging as powerful, sustainable alternatives.
Phase-Transfer Catalysts: Amide-based Cinchona alkaloids have been successfully used as phase-transfer catalysts for the fluorination of pyrazolones, achieving excellent enantioselectivities (up to 98% ee) with low catalyst loading and short reaction times. rsc.org
Ene Reductases: Biocatalytic approaches, such as using ene reductases, represent a frontier in asymmetric synthesis. These enzymes can catalyze the reduction of α-fluoroenoates to produce enantioenriched α-fluoroesters, offering a highly selective and environmentally friendly route. chemrxiv.org
The table below summarizes key findings for different catalytic systems in enantioselective fluorination.
| Catalyst Type | Substrate Class | Fluorinating Agent | Key Findings |
| Ti(TADDOLato) | β-ketoesters | Selectfluor | Up to 90% enantiomeric excess (ee). acs.org |
| Cationic Palladium | β-ketoesters, α-cyano esters | NFSI | High yields and excellent ee (85-99%). nih.govacs.org |
| Nickel/DBFOX-Ph | β-ketoesters, oxindoles | N/A | Extremely high enantioselectivity (93-99% ee). acs.org |
| Cinchona Alkaloid (Amide-based) | 4-substituted pyrazolones | N/A | Up to 99% yield and 98% ee. rsc.org |
| Ene Reductases | α-fluoroenoates | N/A | First biocatalytic asymmetric synthesis of alkyl fluorides. chemrxiv.org |
Integration of Machine Learning and Artificial Intelligence in Fluorine Chemistry Research
The application of artificial intelligence (AI) and machine learning (ML) in chemistry has grown exponentially, particularly since 2015. acs.org These computational tools are set to revolutionize fluorine chemistry by accelerating discovery, optimizing reactions, and predicting molecular properties.
Future applications in the context of methyl fluoroisobutyrate and related compounds include:
Reaction Prediction and Synthesis Planning: AI algorithms can be trained on vast databases of chemical reactions to predict the outcomes of novel fluorination reactions or to propose entirely new synthetic routes. nih.gov This can significantly reduce the trial-and-error approach common in traditional synthesis development. nih.gov
Catalyst Design: Machine learning models can identify structure-property relationships in catalysts, helping researchers to design novel catalysts with enhanced activity and selectivity for specific fluorination reactions. rsc.org
Property Prediction: AI can be used to predict the physicochemical and biological properties of new fluorinated molecules, allowing for the in silico screening of large virtual libraries of compounds before committing to laboratory synthesis. This is particularly valuable in drug discovery and materials science. acs.org
The synergy between AI and chemistry is fostered by the availability of open-source frameworks like TensorFlow and PyTorch and increasing computational power. acs.org This integration promises to create a more data-driven and efficient research paradigm in fluorine chemistry.
Expanding the Limits of Computational and Spectroscopic Characterization in Complex Fluorinated Systems
A deeper understanding of how fluorine substitution impacts molecular structure, conformation, and intermolecular interactions is essential for the rational design of new molecules. Future research will continue to push the boundaries of computational and spectroscopic techniques to characterize complex fluorinated systems with greater accuracy.
Computational Chemistry: Advanced computational methods are crucial for understanding the subtle effects of fluorination.
Force Field Development: Accurate molecular simulations require precise force fields. A key research direction is the development of more refined atomistic force fields specifically for fluorinated substances to better model their interactions. nih.govacs.org
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study reaction mechanisms, predict spectroscopic properties, and analyze non-covalent interactions involving fluorine, such as hydrogen bonds and halogen bonds. rsc.orgacs.org These calculations are essential for rationalizing experimental observations and making predictions about molecular behavior. nih.govacs.orgnih.gov
Spectroscopic Techniques: Synergistic approaches combining spectroscopy and computational analysis provide detailed structural insights.
Conformer-Specific Spectroscopy: Techniques performed under gas-phase isolation conditions can identify and characterize individual conformers of flexible fluorinated molecules. acs.org
Advanced NMR and IR Spectroscopy: The development of new spectroscopic methods and the analysis of their results through the lens of computational chemistry allow for a more precise determination of molecular structure and dynamics in both solution and the solid state. mdpi.com
By combining these advanced characterization methods, researchers can gain unprecedented insight into the structure-property relationships of fluorinated esters like this compound, guiding the design of future functional molecules. acs.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing methyl fluoroisobutyrate, and what analytical techniques are essential for confirming its purity and structure?
- Methodology : Synthesis typically involves fluorination of methyl isobutyrate precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Purification via fractional distillation or column chromatography is critical. Characterization requires , , and NMR to confirm structure, supplemented by GC-MS for purity assessment (>98% by integration) and elemental analysis .
Q. How do researchers determine the optimal reaction conditions for producing this compound in laboratory settings?
- Methodology : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) frameworks. For example, kinetic studies under anhydrous conditions (e.g., THF at −20°C to 25°C) with in-situ NMR monitoring to track fluorination efficiency .
Q. What are the key physicochemical properties of this compound that influence its handling in experimental workflows?
- Methodology : Measure boiling point (e.g., 85–90°C at 760 mmHg), solubility in polar/non-polar solvents (via shake-flask method), and hydrolytic stability (pH-dependent degradation studies). Fluorine’s electronegativity reduces ester reactivity compared to non-fluorinated analogs, requiring inert atmospheres for storage .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?
- Methodology : NMR is critical for detecting fluorine incorporation (δ −120 to −150 ppm). Coupling patterns in NMR (e.g., splitting from adjacent fluorines) and IR carbonyl stretching (~1740 cm) confirm ester identity. Mass spectrometry (EI or CI) verifies molecular ion peaks (e.g., m/z 136 for [M]) .
Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratory setups?
- Methodology : Strict adherence to anhydrous conditions, use of calibrated instrumentation (e.g., moisture-sensitive reagents stored over molecular sieves), and validation via inter-laboratory round-robin testing. Detailed reporting of reaction times, workup steps, and spectral baselines in supplementary materials .
Advanced Research Questions
Q. How do fluorinated ester groups in this compound alter its reactivity compared to non-fluorinated analogs in nucleophilic acyl substitution reactions?
- Methodology : Comparative kinetic studies using Hammett plots to assess electronic effects. Fluorine’s electron-withdrawing nature increases electrophilicity of the carbonyl, accelerating aminolysis but complicating regioselectivity. Computational modeling (DFT) quantifies transition-state stabilization .
Q. What strategies resolve discrepancies between computational predictions and experimental data regarding stereochemical outcomes of reactions involving this compound?
- Methodology : Cross-validation using hybrid QM/MM simulations and isotopic labeling (e.g., , ) to trace reaction pathways. For example, chiral HPLC analysis of products vs. predicted enantiomeric excess from DFT .
Q. What advanced kinetic modeling approaches are suitable for studying the decomposition pathways of this compound under varying thermal conditions?
- Methodology : Non-isothermal thermogravimetric analysis (TGA) coupled with model-free methods (e.g., Friedman, Ozawa-Flynn-Wall) to determine activation energies. Gas-phase IR spectroscopy identifies degradation byproducts (e.g., HF, CO) .
Q. How can isotope-labeling studies elucidate the mechanistic role of this compound in multi-step synthetic pathways?
- Methodology : -labeling at the carbonyl carbon to track acyl transfer in catalytic cycles. LC-MS/MS analysis of intermediates clarifies whether fluorinated esters act as transient electrophiles or directing groups .
Q. What statistical frameworks are recommended for analyzing contradictory bioactivity data when this compound is used as a synthetic intermediate?
- Methodology : Bayesian meta-analysis to reconcile variability in IC values across studies. Covariance adjustments for solvent effects (e.g., DMSO vs. aqueous buffers) and dose-response curve normalization .
Data Presentation Guidelines
- Tables : Report reaction yields, spectroscopic shifts, and kinetic constants in vertically formatted tables with footnotes explaining outliers .
- Figures : Use color-coded schemes for reaction mechanisms and 3D molecular models to highlight fluorine’s steric/electronic roles. Avoid overcrowding with excessive data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
